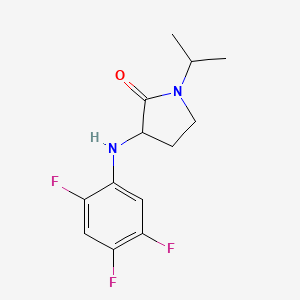
1-Propan-2-yl-3-(2,4,5-trifluoroanilino)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propan-2-yl-3-(2,4,5-trifluoroanilino)pyrrolidin-2-one, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFP is a pyrrolidinone derivative that has been synthesized through various methods and has shown remarkable biological activities.
作用機序
The mechanism of action of 1-Propan-2-yl-3-(2,4,5-trifluoroanilino)pyrrolidin-2-one is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors involved in disease pathways. This compound has been shown to inhibit the activity of various kinases, such as AKT, JAK, and SRC, which are involved in cancer and inflammation pathways. This compound has also been reported to inhibit the activity of various microbial enzymes, such as beta-lactamase and protease, which are involved in antibiotic resistance.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target enzyme or receptor. This compound has been reported to induce apoptosis in cancer cells, inhibit inflammation, and modulate immune responses. This compound has also been shown to have antimicrobial activity against various pathogens, including bacteria, fungi, and viruses.
実験室実験の利点と制限
1-Propan-2-yl-3-(2,4,5-trifluoroanilino)pyrrolidin-2-one has several advantages for lab experiments, such as its high purity, stability, and ease of synthesis. This compound can be easily modified to introduce various functional groups, which can improve its biological activity or selectivity. However, this compound has some limitations, such as its low solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics. Moreover, this compound can be cytotoxic at high concentrations, which can limit its use in some assays or cell lines.
将来の方向性
1-Propan-2-yl-3-(2,4,5-trifluoroanilino)pyrrolidin-2-one has shown remarkable potential for various applications, and future research can focus on the following areas:
1. Optimization of this compound synthesis methods to improve yield and purity.
2. Identification of new targets for this compound and elucidation of its mechanism of action.
3. Development of this compound-based compounds with improved biological activities and selectivity.
4. Investigation of the pharmacokinetics and toxicity of this compound in vivo.
5. Application of this compound in materials science, such as the preparation of metal complexes and catalysts.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown remarkable potential for various applications in scientific research. This compound can be synthesized through various methods and has shown promising biological activities against various diseases. This compound has some advantages and limitations for lab experiments, and future research can focus on optimizing its synthesis, elucidating its mechanism of action, and developing new this compound-based compounds with improved activities and selectivity.
合成法
The synthesis of 1-Propan-2-yl-3-(2,4,5-trifluoroanilino)pyrrolidin-2-one involves the reaction of 2,4,5-trifluoroaniline with 1-propan-2-ylpyrrolidin-2-one in the presence of a suitable catalyst. This reaction results in the formation of this compound, which can be purified through various techniques such as recrystallization, chromatography, or distillation. The purity and yield of this compound can be optimized by modifying the reaction conditions, such as temperature, solvent, and catalyst concentration.
科学的研究の応用
1-Propan-2-yl-3-(2,4,5-trifluoroanilino)pyrrolidin-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. This compound has shown promising activity against various diseases, such as cancer, inflammation, and microbial infections. This compound has also been used as a building block for the synthesis of various compounds with improved biological activities. Moreover, this compound has been employed as a ligand for the preparation of metal complexes with potential applications in catalysis and materials science.
特性
IUPAC Name |
1-propan-2-yl-3-(2,4,5-trifluoroanilino)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O/c1-7(2)18-4-3-11(13(18)19)17-12-6-9(15)8(14)5-10(12)16/h5-7,11,17H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTPRLCXSGWCAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1=O)NC2=CC(=C(C=C2F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(3-bromophenyl)methyl]-N'-cyclopropyl-N-prop-2-ynylpropanediamide](/img/structure/B7647461.png)
![1-[(2-Ethylpyrazol-3-yl)methyl]-2,3-dihydroindole](/img/structure/B7647464.png)
![N'-[(4-chlorophenyl)-phenylmethyl]-N-prop-2-ynylpropanediamide](/img/structure/B7647470.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,3-dihydroindole](/img/structure/B7647476.png)
![1-[1-(1-Cyclobutylpiperidin-3-yl)ethyl]-3-(furan-2-ylmethyl)urea](/img/structure/B7647487.png)
![2-pyridin-3-yl-N-[4-(trifluoromethyl)pyridin-2-yl]acetamide](/img/structure/B7647493.png)
![N-methyl-4-[(2-methylpyrazol-3-yl)methylamino]-N-propan-2-ylbenzenesulfonamide](/img/structure/B7647500.png)
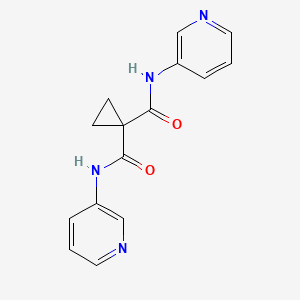
![2-(2',5'-dioxospiro[1,2-dihydroindene-3,3'-pyrrolidine]-1'-yl)-N-methylacetamide](/img/structure/B7647528.png)
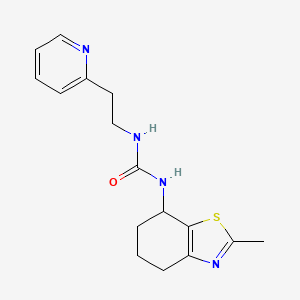
![2,4-dimethyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B7647557.png)
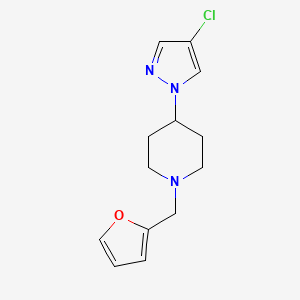
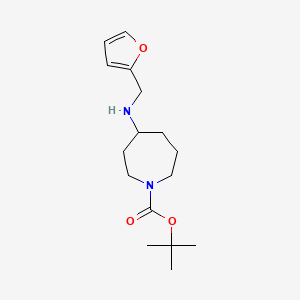
![[2-(2,4-Dimethylphenyl)morpholin-4-yl]-(3-methyl-1,2-thiazol-4-yl)methanone](/img/structure/B7647577.png)